molecular formula C23H19Cl3N2O4 B361892 7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-71-3

7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B361892
CAS No.: 634574-71-3
M. Wt: 493.8g/mol
InChI Key: PSBLZGZQSJEQQV-UHFFFAOYSA-N
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Description

7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H19Cl3N2O4 and its molecular weight is 493.8g/mol. The purity is usually 95%.
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Biological Activity

7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H23ClN2O5C_{24}H_{23}ClN_2O_5, with a molecular weight of approximately 454.9 g/mol. The structure features a chromeno-pyrrole core that is known for diverse biological activities.

PropertyValue
Molecular FormulaC24H23ClN2O5C_{24}H_{23}ClN_2O_5
Molecular Weight454.9 g/mol
CAS Number893347-66-5

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Several studies have suggested that derivatives of pyrrole compounds can inhibit the growth of cancer cell lines and tumors in vivo. For instance, certain pyrrole derivatives have been shown to target specific kinases involved in cancer progression.
  • Protein Kinase Inhibition : The compound's structure allows it to interact with ATP-binding sites on protein kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial targets in cancer therapy.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Kinases : The compound likely inhibits the activity of specific kinases by binding to their ATP-binding domains. This interaction disrupts signaling pathways essential for tumor growth and survival.
  • Membrane Interaction : Studies suggest that similar compounds can intercalate into lipid bilayers, affecting membrane integrity and function. This may lead to altered cellular signaling and apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antiproliferative Activity : A study on 4-amino-3-chloro-1H-pyrrole-2,5-diones demonstrated significant inhibition of colon cancer cell lines (HCT-116, SW-620) with GI50 values around 1.01.6×108M1.0–1.6\times 10^{-8}M . This suggests that structural modifications can enhance biological efficacy.
  • Molecular Docking Studies : In silico studies have shown that certain derivatives form stable complexes with EGFR and VEGFR2, indicating potential as targeted therapies .
  • Toxicity and Safety Profiles : Preliminary studies indicate low toxicity levels for some pyrrole derivatives, making them promising candidates for drug development .

Properties

IUPAC Name

7-chloro-1-(3,4-dichlorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl3N2O4/c24-14-2-4-18-15(12-14)21(29)19-20(13-1-3-16(25)17(26)11-13)28(23(30)22(19)32-18)6-5-27-7-9-31-10-8-27/h1-4,11-12,20H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBLZGZQSJEQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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